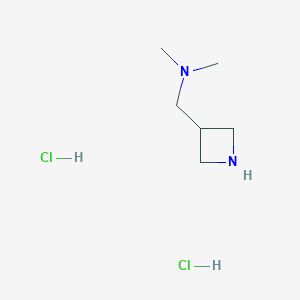
1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride
描述
The compound 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride is not directly mentioned in the provided papers. However, the papers discuss related azetidine derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. Azetidine, a four-membered cyclic amine, is known to polymerize under the influence of cationic initiators, forming structures with varying amino functions . Additionally, azetidine derivatives have been synthesized and evaluated for biological activities, such as antileishmanial and antibacterial properties .
Synthesis Analysis
The synthesis of azetidine derivatives involves various strategies. For instance, azetidine itself polymerizes to form dimers and further polymerizes under the influence of cationic initiators like perchloric acid in methanol . In another approach, azetidin-2-ones are synthesized using Staudinger's ketene-imine cycloaddition, starting from 2-diazo-1,2-diarylethanones . A different method involves the reaction of imine derivatives with ketenes generated from chloroacetylchloride and triethylamine . These methods highlight the versatility of azetidine derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of azetidine derivatives is characterized by spectroscopic methods such as NMR spectroscopy. For example, the polymer derived from azetidine contains 20% tertiary, 60% secondary, and 20% primary amino functions, as determined by 300 MHz 1H-NMR spectroscopy . The structural assignment of synthesized azetidin-2-ones is also confirmed by IR and 1H NMR spectral data . These analyses are crucial for understanding the molecular framework and functional groups present in azetidine derivatives.
Chemical Reactions Analysis
Azetidine and its derivatives undergo various chemical reactions. The polymerization of azetidine, for instance, involves a proton transfer from the protonated dimer to the monomer due to the higher basicity of the monomer . The transformation of methyleneamines to azetidin-2-ones results in a marked improvement in antiparasitic activity, indicating a significant chemical modification . The reaction of imine derivatives with ketenes to form azetidin-2-ones represents another type of chemical reaction that these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The presence of different amino functions in the polymer affects its basicity and reactivity . The antileishmanial activity of azetidin-2-ones suggests that these compounds can interact with biological targets, which is a significant chemical property . The in vitro antibacterial activity of synthesized azetidin-2-ones against various bacterial pathogens indicates their potential as antibacterial agents, although some compounds only show marginal activity .
安全和危害
属性
IUPAC Name |
1-(azetidin-3-yl)-N,N-dimethylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8(2)5-6-3-7-4-6;;/h6-7H,3-5H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHHFWKWIVLISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629928 | |
| Record name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride | |
CAS RN |
321890-22-6 | |
| Record name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

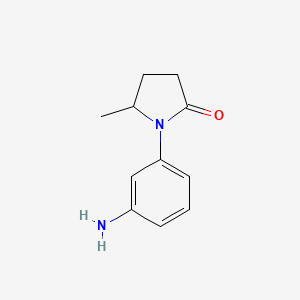
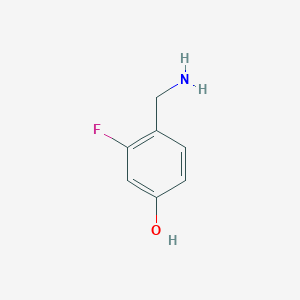
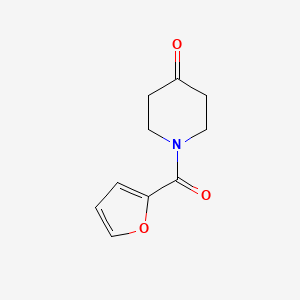
![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)
![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)
![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)

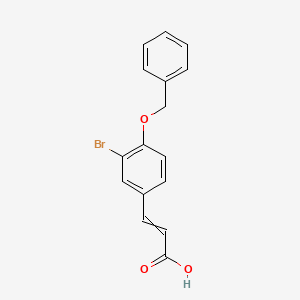
![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)
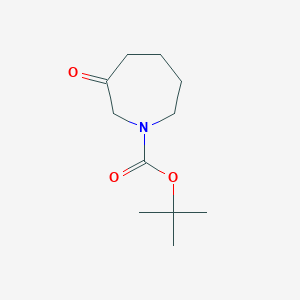

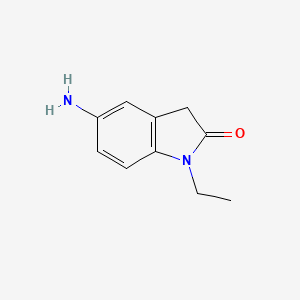

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)